

(1H-Benzimidazol-2-ylmethyl)-methyl-amine

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-Benzimidazol-2-ylmethyl)-methyl-amine

Cat. No.: B1274638

[Get Quote](#)

An In-Depth Technical Guide to (1H-Benzimidazol-2-ylmethyl)-methyl-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **(1H-Benzimidazol-2-ylmethyl)-methyl-amine**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative serves as a versatile building block for novel therapeutic agents. This document delineates its chemical identity, structural features, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its established applications. The aim is to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Nomenclature and Chemical Structure

(1H-Benzimidazol-2-ylmethyl)-methyl-amine is a substituted benzimidazole featuring a methylaminomethyl group at the 2-position of the benzimidazole ring system.

- Systematic IUPAC Name: 1-(1H-benzimidazol-2-yl)-N-methylmethanamine[1][2]

- Common Synonyms: (1H-benzimidazol-2-ylmethyl)methylamine, 2-(methylaminomethyl)benzimidazole, N-methyl-1H-benzo[d]imidazol-2-yl)methanamine[3][4]
- CAS Registry Number: 98997-01-4[1][3][4]
- Molecular Formula: C₉H₁₁N₃[1][3]
- Molecular Weight: 161.20 g/mol [1][5]

Chemical Structure:

The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A methyl-substituted aminomethyl group (-CH₂-NH-CH₃) is attached to the carbon atom positioned between the two nitrogen atoms of the imidazole ring.

Figure 1. 2D Structure of (1H-Benzimidazol-2-ylmethyl)-methyl-amine.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data presented below has been aggregated from various chemical databases and supplier specifications.

Property	Value	Source
Appearance	White to light yellow or green to grey solid	[3][4]
Melting Point	128 °C	[3]
Boiling Point (Predicted)	363.0 ± 25.0 °C at 760 mmHg	[2][3]
Density (Predicted)	1.178 ± 0.06 g/cm³	[2][3]
pKa (Predicted)	12.45 ± 0.10	[3]
XLogP3 (Lipophilicity)	1.2	[1]
Storage Conditions	0-8°C, protect from light	[3][4]

Synthesis and Mechanistic Rationale

The benzimidazole core is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For **(1H-Benzimidazol-2-ylmethyl)-methyl-amine**, a common and efficient approach involves the reaction of o-phenylenediamine with N-methylglycine (sarcosine) or a related two-carbon building block followed by methylation. A representative laboratory-scale synthesis is outlined below.

This protocol is a variation of the classic Phillips condensation, which is a robust method for forming the benzimidazole ring.

Step 1: Condensation of o-Phenylenediamine with Glycine


- **Rationale:** The initial step involves the formation of the parent (1H-benzo[d]imidazol-2-yl)methanamine. o-Phenylenediamine acts as the binucleophile, and glycine provides the C2-carbon and the aminomethyl side chain. The reaction is typically acid-catalyzed, which protonates the carbonyl group of glycine, making it more susceptible to nucleophilic attack by the amino groups of the diamine.
- **Procedure:**
 - To a round-bottom flask containing 10 mL of a suitable solvent like toluene, add o-phenylenediamine (5 mmol) and glycine (7 mmol).[6]

- Heat the reaction mixture to reflux (approximately 85-95 °C) with constant magnetic stirring for 8-10 hours.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature and stand overnight to facilitate crystallization.[6]
- Filter the precipitated solid, which is (1H-benzo[d]imidazol-2-yl)methanamine, and dry it in air.[6]

Step 2: N-Methylation

- Rationale: The primary amine of the product from Step 1 is then selectively methylated. A common method is reductive amination, where the amine is first treated with formaldehyde to form a Schiff base (iminium ion), which is then reduced in situ by a mild reducing agent like sodium borohydride. This method is chosen for its high efficiency and selectivity for mono-methylation under controlled conditions.
- Procedure:
 - Dissolve the (1H-benzo[d]imidazol-2-yl)methanamine (1 mmol) in methanol.
 - Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) to the mixture.
 - Stir for 30 minutes at room temperature to allow for imine formation.
 - Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
 - Quench the reaction by carefully adding water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization or column chromatography to obtain pure **(1H-Benzimidazol-2-ylmethyl)-methyl-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-Benzimidazol-2-ylmethyl)-methyl-amine | C9H11N3 | CID 3159692 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. (1H-BENZOIMIDAZOL-2-YLMETHYL)-METHYL-AMINE | 98997-01-4
[amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook
[chemicalbook.com]
- To cite this document: BenchChem. [(1H-Benzimidazol-2-ylmethyl)-methyl-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1274638#1h-benzimidazol-2-ylmethyl-methyl-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1274638#1h-benzimidazol-2-ylmethyl-methyl-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com